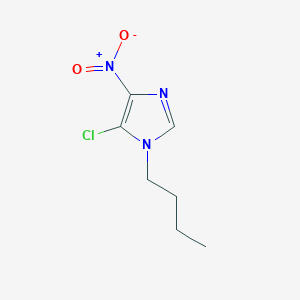

1H-Imidazole, 1-butyl-5-chloro-4-nitro-

Description

1H-Imidazole, 1-butyl-5-chloro-4-nitro- is a substituted imidazole derivative characterized by a butyl group at position 1, a chloro substituent at position 5, and a nitro group at position 4. The molecular formula is C₇H₁₁ClN₃O₂, with a molecular weight of 205.64 g/mol. The nitro and chloro groups are electron-withdrawing, influencing the compound’s electronic properties, while the bulky butyl group enhances lipophilicity.

Properties

CAS No. |

123556-60-5 |

|---|---|

Molecular Formula |

C7H10ClN3O2 |

Molecular Weight |

203.62 g/mol |

IUPAC Name |

1-butyl-5-chloro-4-nitroimidazole |

InChI |

InChI=1S/C7H10ClN3O2/c1-2-3-4-10-5-9-7(6(10)8)11(12)13/h5H,2-4H2,1H3 |

InChI Key |

LRTKWSKMFZHRKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=NC(=C1Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and physicochemical properties of 1H-Imidazole, 1-butyl-5-chloro-4-nitro- with similar imidazole derivatives:

Electronic and Physicochemical Properties

- Electron-Withdrawing Effects : The nitro group at position 4 in the target compound strongly withdraws electrons, reducing the basicity of the imidazole ring’s nitrogen atoms compared to derivatives with electron-donating groups (e.g., methyl in ) .

- Hydrogen Bonding: The chloro and nitro groups act as hydrogen-bond acceptors, though their impact is less pronounced than in compounds with carbonyl or hydroxyl substituents (e.g., ’s carboxaldehyde) .

Crystallographic and Supramolecular Behavior

- Crystal Packing : Bulky substituents (e.g., butyl) may hinder efficient crystal packing compared to smaller analogues like 4-methyl-5-nitroimidazole (). This could result in lower melting points or altered solubility .

- Hydrogen-Bond Networks : Compounds with polar functional groups (e.g., ’s carboxaldehyde) form more extensive hydrogen-bond networks, influencing stability and solubility. The target compound’s nitro and chloro groups may support weaker intermolecular interactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-butyl-5-chloro-4-nitro-1H-imidazole, and what methodological considerations are critical for reproducibility?

- Answer: The synthesis typically involves functionalization of the imidazole core. Key steps include:

- Nitro-group introduction: Use nitrating agents (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .

- Chlorination: Electrophilic substitution with Cl₂ or SOCl₂, often requiring Lewis acid catalysts (e.g., AlCl₃) .

- Butyl-group addition: Alkylation via nucleophilic substitution (e.g., 1-bromobutane with K₂CO₃ in DMF at 80°C) .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) are essential for isolating high-purity products .

Q. How can spectroscopic characterization (NMR, IR, MS) resolve structural ambiguities in 1-butyl-5-chloro-4-nitro-1H-imidazole?

- Answer:

- ¹H/¹³C NMR: Assign signals using 2D techniques (HSQC, HMBC) to distinguish nitro (δ ~8.5 ppm) and chloro substituents. Overlapping peaks in crowded regions (e.g., alkyl chains) require DEPT-135 for CH₂/CH₃ differentiation .

- IR: Confirm nitro (1520–1350 cm⁻¹ asymmetric stretch) and C-Cl (750–550 cm⁻¹) groups. Compare with computed spectra (DFT/B3LYP/6-31G*) to validate assignments .

- MS: High-resolution MS (HRMS) identifies molecular ion ([M+H]⁺) and fragmentation patterns. Isotopic peaks (e.g., Cl: ³⁵Cl/³⁷Cl ratio) confirm halogen presence .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

- Answer:

- Density Functional Theory (DFT): Use hybrid functionals (B3LYP or M06-2X) with a 6-311++G(d,p) basis set to optimize geometry and calculate frontier orbitals (HOMO/LUMO) for reactivity predictions .

- Solvent Effects: Include implicit solvation (PCM model) to simulate reaction environments. For nitro-group reduction, compare redox potentials (vs. SCE) computed using CHELPG charges .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NOE correlations or MS fragments) be resolved for this compound?

- Answer:

- Dynamic Effects: Use variable-temperature NMR to detect conformational exchange broadening. For example, butyl-chain rotamers may cause splitting in ¹H NMR .

- Tandem MS/MS: Isolate ambiguous fragments (e.g., m/z 154) and compare with in silico fragmentation tools (e.g., CFM-ID) to identify isobaric interferences .

- X-ray Crystallography: Resolve tautomeric or regiochemical ambiguities (e.g., nitro vs. chloro positioning) via single-crystal analysis. SHELX software is recommended for structure refinement .

Q. What strategies optimize reaction conditions for synthesizing derivatives with improved bioactivity?

- Answer:

- Design of Experiments (DoE): Apply factorial design to screen variables (temperature, catalyst loading, solvent polarity). For example, optimize Pd/C catalyst concentration (5–20 mol%) in nitro-group reduction to minimize byproducts .

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 12 h to 30 min) for imidazole alkylation while maintaining yield (>85%) .

- Green Chemistry: Replace DMF with Cyrene™ (a bio-based solvent) in nucleophilic substitutions to improve sustainability without compromising efficiency .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological profiles?

- Answer:

- QSAR Modeling: Use Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate substituent effects (e.g., nitro → amino substitution) with antibacterial activity. Train models on a dataset of 44 analogs with reported IC₅₀ values .

- Molecular Docking: Target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Prioritize analogs with favorable binding energies (<-8 kcal/mol) and hydrogen bonds to catalytic residues (e.g., Asp27, Arg57) .

- Metabolic Stability: Introduce electron-withdrawing groups (e.g., CF₃) at C-2 to reduce CYP450-mediated oxidation. Validate with microsomal stability assays (t₁/₂ > 60 min) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.